Cas no 69031-67-0 (5-Nitro-1,3-benzenedisulfonamide)

5-Nitro-1,3-benzenedisulfonamide is a nitro-substituted benzene derivative featuring two sulfonamide functional groups. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive nitro group and sulfonamide moieties, which enable further functionalization. Its structural properties make it a valuable intermediate in the development of sulfonamide-based compounds, including potential therapeutic agents. The presence of electron-withdrawing groups enhances its reactivity in nucleophilic substitution and reduction reactions. High purity and consistent quality ensure reliable performance in research applications. Suitable for controlled laboratory use, it requires proper handling due to its chemical reactivity.
5-Nitro-1,3-benzenedisulfonamide structure
69031-67-0 structure
Product Name:5-Nitro-1,3-benzenedisulfonamide
CAS No:69031-67-0
MF:C6H7N3O6S2
MW:281.266278505325
CID:5228834
Update Time:2025-06-08

5-Nitro-1,3-benzenedisulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-Nitro-1,3-benzenedisulfonamide (ACI)
    • 5-Nitro-1,3-benzenedisulfonamide
    • Inchi: 1S/C6H7N3O6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H,(H2,7,12,13)(H2,8,14,15)
    • InChI Key: KARAWAJZGXKOOC-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(S(N)(=O)=O)C=C(S(N)(=O)=O)C=1)=O

5-Nitro-1,3-benzenedisulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N402790-10mg
5-Nitro-1,3-benzenedisulfonamide
69031-67-0
10mg
$173.00 2023-05-17
TRC
N402790-50mg
5-Nitro-1,3-benzenedisulfonamide
69031-67-0
50mg
$775.00 2023-05-17
TRC
N402790-100mg
5-Nitro-1,3-benzenedisulfonamide
69031-67-0
100mg
$1378.00 2023-05-17
TRC
N402790-250mg
5-Nitro-1,3-benzenedisulfonamide
69031-67-0
250mg
$ 3000.00 2023-09-06

5-Nitro-1,3-benzenedisulfonamide Production Method

Production Method 1

Reaction Conditions
Reference
Naphthalenetrisulfonic tris(sulfophenylamide) complement inhibitors
, United Kingdom, , ,

Production Method 2

Reaction Conditions
Reference
Nephthalenetris(sulfonylimino) derivatives with complement inhibiting activity
, Netherlands, , ,

Production Method 3

Reaction Conditions
Reference
Naphthalene derivatives and their pharmaceutical use
, France, , ,

5-Nitro-1,3-benzenedisulfonamide Preparation Products

Additional information on 5-Nitro-1,3-benzenedisulfonamide

Recent Advances in the Study of 5-Nitro-1,3-benzenedisulfonamide (CAS: 69031-67-0) in Chemical Biology and Pharmaceutical Research

5-Nitro-1,3-benzenedisulfonamide (CAS: 69031-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its nitro and sulfonamide functional groups, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound in drug development. The following sections provide a comprehensive overview of the latest research findings related to this molecule.

Recent studies have focused on the synthesis and optimization of 5-Nitro-1,3-benzenedisulfonamide derivatives to enhance their pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported the development of a series of analogs with improved solubility and bioavailability. The researchers employed computational modeling and structure-activity relationship (SAR) analysis to identify key modifications that could enhance the compound's interaction with biological targets. These findings are particularly relevant for the design of next-generation sulfonamide-based therapeutics.

In addition to its potential as a therapeutic agent, 5-Nitro-1,3-benzenedisulfonamide has been investigated for its role in enzyme inhibition. A 2022 study in Bioorganic & Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against carbonic anhydrase isoforms, which are implicated in various pathological conditions, including glaucoma and cancer. The study highlighted the compound's selectivity for specific isoforms, suggesting its potential as a targeted therapy. Further in vivo studies are needed to validate these findings and assess the compound's safety profile.

Another area of interest is the application of 5-Nitro-1,3-benzenedisulfonamide in antimicrobial research. A recent publication in Antimicrobial Agents and Chemotherapy (2023) explored the compound's efficacy against multidrug-resistant bacterial strains. The results indicated that the nitro group plays a critical role in the compound's antibacterial activity, possibly through the generation of reactive oxygen species (ROS). This discovery opens new avenues for the development of novel antibiotics to combat resistant infections.

Despite these promising findings, challenges remain in the clinical translation of 5-Nitro-1,3-benzenedisulfonamide. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound. In conclusion, 5-Nitro-1,3-benzenedisulfonamide represents a versatile scaffold with broad applications in drug discovery and chemical biology, warranting further investigation.

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